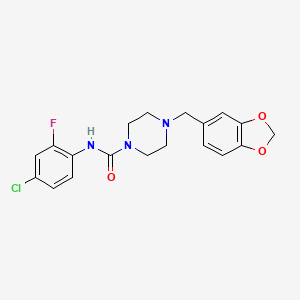
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as PWT33597, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to interact with various proteins, including HSP90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation studies, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
实验室实验的优点和局限性
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
未来方向
Future research on 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could focus on identifying its target proteins and elucidating its mechanism of action. Additionally, further studies could investigate the potential therapeutic applications of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in other diseases, such as cardiovascular disease and diabetes. Finally, the development of more potent and selective analogs of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine with oxalic acid in the presence of a suitable solvent. The resulting compound is then purified through recrystallization to obtain 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in its oxalate salt form.
科学研究应用
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
属性
IUPAC Name |
oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.C2H2O4/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICTOYYWLVMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)

![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)


![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![4-[(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931392.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4931397.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931407.png)